
1-Methyl-7-azaindole-4-boronic acid
Vue d'ensemble
Description
1-Methyl-7-azaindole-4-boronic acid is a derivative of boronic acid, which is a building block towards various intermediates in Suzuki coupling . It’s related to pinacol boronic esters, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of 1-Methyl-7-azaindole-4-boronic acid and its derivatives often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . Another method involves the use of a metal-free one-pot synthesis of tetracoordinated borinic acids .Molecular Structure Analysis
The molecular structure of 1-Methyl-7-azaindole-4-boronic acid is related to the azaindole framework, which is often used in the design of kinase inhibitors . The binding efficacy of azaindole derivatives with proteins like DDX3 has been analyzed using molecular docking studies .Chemical Reactions Analysis
1-Methyl-7-azaindole-4-boronic acid can participate in various chemical reactions. For instance, it can undergo catalytic protodeboronation, a process that is not well developed for alkyl boronic esters . This reaction is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
1-Methyl-7-azaindole-4-boronic acid is a solid substance . It has a molecular weight of 260.14 . It should be stored in a refrigerator and shipped at room temperature .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
1-Methyl-7-azaindole-4-boronic acid can be used as a boron reagent in Suzuki–Miyaura (SM) coupling . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Azaindoles
Azaindole is a chemical scaffold represented in many biologically active natural products and synthetic derivatives . 1-Methyl-7-azaindole-4-boronic acid can be used in the synthesis of azaindoles, which have yielded several therapeutic agents for a variety of diseases .
Anticancer Activity
Compounds containing the azaindole scaffold, such as 1-Methyl-7-azaindole-4-boronic acid, have been synthesized and evaluated for their in vitro anticancer activity against different cancer cell lines .
Protodeboronation
1-Methyl-7-azaindole-4-boronic acid can be used in the catalytic protodeboronation of pinacol boronic esters .
Design of Kinase Inhibitors
The azaindole framework, which includes 1-Methyl-7-azaindole-4-boronic acid, has been used in the design of kinase inhibitors .
Mécanisme D'action
Target of Action
The primary target of 1-Methyl-7-azaindole-4-boronic acid is protein kinases . The azaindole scaffold, which this compound contains, is represented in many biologically active natural products and synthetic derivatives . It has been used extensively in the design of kinase inhibitors .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s boronic ester moiety plays a crucial role in this process .
Biochemical Pathways
The SM cross-coupling reaction is a key part of the compound’s biochemical pathway . This reaction leads to the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The compound’s boronic ester moiety can be converted into a broad range of functional groups, affecting various biochemical pathways .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of various biologically active compounds . For example, the compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the stability of the compound’s boronic ester moiety can be affected by air and moisture . Additionally, the efficiency of the SM cross-coupling reaction can be influenced by the reaction conditions .
Safety and Hazards
1-Methyl-7-azaindole-4-boronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Orientations Futures
The future directions of 1-Methyl-7-azaindole-4-boronic acid research could involve further development of the protodeboronation process . This could lead to new transformations and applications in organic synthesis . Additionally, the azaindole framework could be further explored in the design of kinase inhibitors .
Propriétés
IUPAC Name |
(1-methylpyrrolo[2,3-b]pyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-11-5-3-6-7(9(12)13)2-4-10-8(6)11/h2-5,12-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWNHJLMNFUQIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CN(C2=NC=C1)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2304635-78-5 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2304635-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-](/img/structure/B3049940.png)

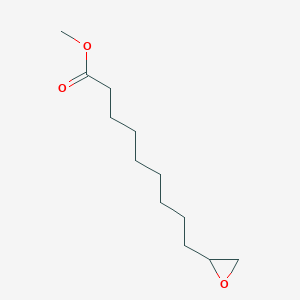
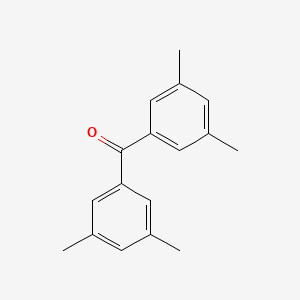

![4-{[tert-Butyl(dimethyl)silyl]oxy}-1H-pyrazole](/img/structure/B3049947.png)
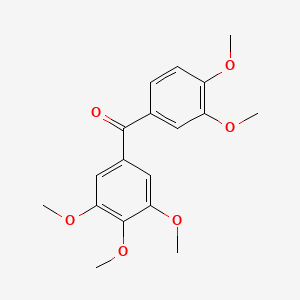
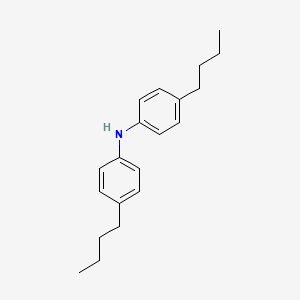
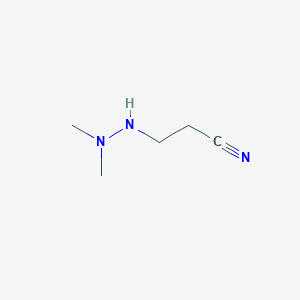
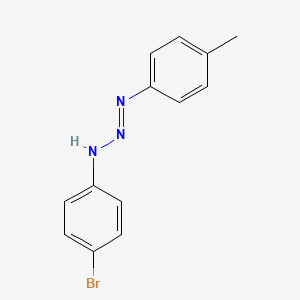
![Methanone, benzo[b]thien-3-yl(2-methylphenyl)-](/img/structure/B3049956.png)

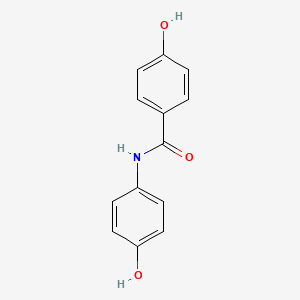
![6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B3049959.png)